molecular formula C11H20N4O B2665336 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101199-97-5

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2665336
CAS No.: 2101199-97-5
M. Wt: 224.308
InChI Key: OKXKJQQPUBLCOP-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H21N5O, offered for research and development purposes. This pyrazole-carboxamide derivative is part of a class of nitrogen-containing heterocycles that are of significant synthetic and therapeutic interest in medicinal chemistry . While the specific biological profile of this compound is under investigation, structurally similar molecules are frequently explored as potential inhibitors of biologically relevant targets. For instance, pyrazole and pyridazinone-based compounds have been developed as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a transporter protein implicated in metabolic diseases, atherosclerosis, and cancer progression . Research into FABP4 inhibitors is a prominent area of study, as they may represent a promising therapeutic strategy for conditions including cancer, diabetes, and obesity . The core pyrazole scaffold provides a versatile platform for computer-aided drug design (CADD) and further structural optimization through synthetic chemistry . The presence of both amino and diethylcarboxamide substituents on the pyrazole ring makes this compound a valuable intermediate for medicinal chemists seeking to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-N,N-diethyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-15(13-10)8(3)4/h7-8H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKJQQPUBLCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Key Observations:

Substituent Effects: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CN) in analogs like 3a–3b. N,N-Diethyl carboxamide vs. Isopropyl at position 1 provides steric bulk compared to aryl groups in 3a–3b, which could influence binding interactions in biological systems.

Synthetic Routes :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in analogs . However, its synthesis would require distinct intermediates, such as isopropyl-substituted pyrazole precursors.

Physicochemical Properties

  • Melting Points: Analogs with chloro/cyano groups (e.g., 3b: 171–172°C) exhibit higher melting points than the target compound (estimated lower due to fewer polar groups).
  • Solubility: The amino group may improve aqueous solubility relative to chloro/cyano-substituted derivatives but could be offset by the lipophilic diethyl and isopropyl groups.

Biological Activity

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. Its unique molecular structure, characterized by an amino group, two ethyl groups, an isopropyl group, and a carboxamide functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, enzyme modulation, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. The mechanism of action typically involves binding to bacterial enzymes or receptors, thereby modulating their activity and leading to bactericidal effects.

Enzyme Modulation

The compound has been identified as a modulator of several key enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in parasites like Plasmodium falciparum. This inhibition suggests potential applications in developing antimalarial therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the activation of NF-κB and AP-1 pathways, which are crucial in inflammatory responses. The compound's ability to modulate these pathways positions it as a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The presence of the amino and carboxamide groups enhances its interaction with biological targets, while the diethyl and isopropyl substitutions contribute to its lipophilicity and overall pharmacokinetic profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds revealed that this compound exhibited a minimum inhibitory concentration (MIC) of less than 50 µM against several pathogenic bacteria. This effectiveness highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In a recent investigation into anti-inflammatory agents, compounds similar to this compound were screened for their ability to inhibit cytokine production in cell-based assays. Results showed that this compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesSimilarity Index
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamidePropyl group instead of diethyl groups0.99
4-Amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxamideEthyl group instead of diethyl groups0.84
4-Amino-1-methyl-3-isopropyl-1H-pyrazole-5-carboxamideIsopropyl group instead of diethyl groups0.68
1,3-Dimethyl-1H-pyrazole-5-carboxamideContains dimethyl substitutions0.84
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineDifferent heterocyclic structure0.67

The comparative analysis indicates that while structurally similar compounds exhibit varying degrees of biological activity, the unique substitution pattern of this compound enhances its efficacy against specific biological targets.

Q & A

Q. What are the key synthetic routes for 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, analogous pyrazole derivatives are synthesized using copper-catalyzed coupling reactions under inert atmospheres, with solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate at controlled temperatures (e.g., 35°C for 48 hours) . Yield optimization often requires iterative adjustments to solvent polarity, catalyst loading (e.g., CuBr), and reaction time. Chromatographic purification (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Structural confirmation relies on:

  • 1H/13C NMR : To verify substituent positions and carboxamide functionality (e.g., δ 8.87 ppm for pyrazole protons in CDCl3) .
  • HRMS (ESI) : For molecular weight validation (e.g., observed m/z 215 [M+H]+) .
  • IR Spectroscopy : Identification of key functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95% typically required for biological assays) .

Q. What preliminary biological activity data exist for this compound?

While direct data for this compound are limited, structurally related pyrazole carboxamides exhibit activity in kinase inhibition and receptor modulation assays. For example, derivatives with dichlorophenyl substituents show nanomolar affinity in enzyme-linked immunosorbent assays (ELISA) . Standard protocols involve IC50 determination via dose-response curves and validation using positive controls (e.g., doxorubicin for cytotoxicity assays) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound’s bioactivity?

Molecular docking against target proteins (e.g., dihydrofolate reductase, DHFR) predicts binding modes and affinity. Software like AutoDock Vina calculates docking scores (e.g., -9.2 kcal/mol for pyrazole derivatives with DHFR) and identifies critical interactions (e.g., hydrogen bonds with Arg70 or π-π stacking with Phe34) . Free energy perturbation (FEP) simulations further refine substituent effects on binding kinetics .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., solvent effects, cell line variability) or impurities. Mitigation strategies include:

  • Replicating assays in triplicate with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Analytical validation : LC-MS to confirm compound integrity post-assay .
  • Meta-analysis : Cross-referencing data with structurally similar compounds (e.g., 5-(4-chlorophenyl)-pyrazole analogs) .

Q. What methodologies are recommended for optimizing regioselectivity in pyrazole functionalization?

Regioselective synthesis can be achieved via:

  • Directed lithiation : Using tert-butyllithium to selectively deprotonate pyrazole C-H positions .
  • Protecting group strategies : Temporary masking of amino groups with Boc (tert-butoxycarbonyl) to direct electrophilic substitution .
  • Computational guidance : Reaction path searches using quantum chemical calculations (e.g., DFT) to predict intermediates .

Q. How do solvent and catalyst systems influence the scalability of this compound’s synthesis?

Scalability requires solvent systems with low toxicity and high recyclability (e.g., ethanol/water mixtures over DCM). Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve reaction efficiency and reduce purification complexity. Process intensification via flow chemistry may enhance yields for multi-step syntheses .

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